2-Chlorodec-1-en-3-yne
Description
Structural Classification and Significance of Halogenated Enynes
Halogenated enynes are a class of organic compounds characterized by the presence of a carbon-carbon double bond (alkene), a carbon-carbon triple bond (alkyne), and one or more halogen atoms. The specific arrangement of these functional groups determines the compound's reactivity and potential applications in synthesis.
Enynes are highly versatile building blocks in organic synthesis. The presence of both a double and a triple bond allows for a wide range of chemical transformations, including cyclizations, cycloadditions, and cross-coupling reactions. rsc.org The copper-catalyzed functionalization of enyne derivatives has emerged as a powerful approach in contemporary synthesis, enabling the creation of densely functionalized and enantioenriched products. rsc.orgrsc.org These substrates can undergo various reactions such as boro- and hydrofunctionalizations, as well as copper-mediated radical difunctionalizations. rsc.org
The introduction of a chlorine atom to an unsaturated system, such as an alkene or alkyne, significantly modifies its electronic properties and reactivity. The electronegative chlorine atom can polarize the pi system, influencing the regioselectivity of addition reactions. Chlorinated alkenes and alkynes are valuable intermediates in organic synthesis, participating in reactions like Suzuki, Stille, and Sonogashira cross-coupling to form more complex molecules. The carbon-chlorine bond in these systems can be targeted for further functionalization.
2-Chlorodec-1-en-3-yne is a prime example of an alkene-alkyne hybrid architecture. The conjugation of the double and triple bond creates a unique electronic environment that allows for extended reactivity patterns. The chlorine atom at the 2-position further tunes this reactivity, making the molecule susceptible to a range of transformations that can be selectively directed to the alkene, the alkyne, or the carbon-chlorine bond.
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| Backbone | Decane (10-carbon chain) |
| Unsaturation | Alkene (double bond) at position 1, Alkyne (triple bond) at position 3 |
| Substitution | Chlorine atom at position 2 |
| Hybridization | C1: sp², C2: sp², C3: sp, C4: sp |
Relevance of Halogenated Decene-yne Derivatives in Chemical Research
The long carbon chain of decene-yne derivatives introduces both opportunities and challenges in chemical research. These molecules can be seen as functionalized fatty acid analogues, potentially leading to applications in materials science and biology.
The synthesis and modification of long-chain unsaturated halides present a unique set of challenges. The length of the carbon chain can lead to issues with solubility and purification. However, it also offers the opportunity to introduce functionality at specific points along the chain, creating molecules with tailored properties. The synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs) provides insights into the synthetic strategies that can be employed for such molecules, often involving coupling reactions to build the carbon framework. rsc.org
The reactivity of this compound can be understood by comparing it to simpler halogenated alkynes and alkenes. Chloroalkynes, for instance, are known to participate in [2+2] cycloaddition reactions with alkenes, a transformation that is challenging with unactivated alkenes. nih.govnih.gov This highlights the unique reactivity imparted by the chloroalkyne moiety. In general, the carbon-halogen bond in alkenyl and aryl halides is stronger than in alkyl halides due to the sp² hybridization of the carbon atom. This difference in bond strength affects the conditions required for nucleophilic substitution and cross-coupling reactions.
The following table provides a conceptual comparison of the reactivity of different halogenated unsaturated systems:
| Compound Type | Key Reactive Sites | Common Reactions |
| Halogenated Alkenes | C=C double bond, C-X bond | Electrophilic addition, Nucleophilic substitution, Cross-coupling |
| Halogenated Alkynes | C≡C triple bond, C-X bond | Cycloaddition, Nucleophilic addition, Cross-coupling |
| Halogenated Enynes | C=C, C≡C, C-X | Cyclizations, Enyne metathesis, Sequential cross-coupling |
Structure
3D Structure
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
2-chlorodec-1-en-3-yne |
InChI |
InChI=1S/C10H15Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-7H2,1H3 |
InChI Key |
VGGJHRZVZIONJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorodec 1 En 3 Yne and Analogues
Direct Synthesis Approaches to 2-Chlorodec-1-en-3-yne
Direct approaches aim to construct the chloroenyne moiety in a single or few-step sequence, often employing transition metal catalysis to ensure high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are cornerstone methods for the formation of carbon-carbon bonds, including the sp²-sp bonds found in enynes. wikipedia.orgwikipedia.org The Sonogashira and Negishi reactions are particularly prominent in this context.
The Sonogashira coupling reaction joins a terminal alkyne with a vinyl or aryl halide. wikipedia.orglibretexts.org For the synthesis of a 2-chloroenyne structure, a key strategy involves the coupling of a terminal alkyne with a dihaloethylene, such as vinylidene chloride, followed by elimination. An optimized procedure for the synthesis of 1,3-decadiyne, for example, uses the Sonogashira coupling of 1-octyne (B150090) and vinylidene chloride as a crucial first step to generate the chloroenyne intermediate. orgsyn.org The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI. libretexts.orgorgsyn.org This methodology is versatile and has been applied to the synthesis of various enynes and enediynes, which are important structural units in many biologically active compounds. wikipedia.org
Table 1: Example of Sonogashira Coupling for Chloroenyne Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 1-Octyne | Vinylidene chloride | Pd(PPh₃)₄ / CuI | Chloroenyne | orgsyn.org |
| Terminal Alkyne | Vinyl Halide | Palladium / Copper | Conjugated Enyne | wikipedia.orglibretexts.org |
| Amino acid based alkenyl chlorides | Aliphatic acetylenes | Palladium / Copper | Enyne | researchgate.net |
The Negishi coupling provides another powerful route, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgchemistnotes.comorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp, sp², and sp³ hybridized carbon atoms. wikipedia.org For synthesizing chloroenynes, a strategy could involve coupling a halo-substituted organozinc reagent with a vinyl halide or vice-versa. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemistnotes.com Its utility in creating complex molecules for natural product synthesis is well-established. wikipedia.orgnih.gov
Achieving the specific 2-chloro substitution on the dec-1-en-3-yne backbone requires precise regioselective chlorination. This can be accomplished through various electrophilic chlorination methods. Reagents like N-chlorosuccinimide (NCS) are widely used as a source of an electrophilic chlorine atom for reactions with alkenes, alkynes, and other nucleophilic substrates. organic-chemistry.orgresearchgate.net
The activation of NCS, sometimes with a catalyst, allows for the chlorination of unsaturated bonds. organic-chemistry.org For instance, NCS can be used for the electrophilic phosphorothiolation/cyclization of alkynes, where it assists in converting a nucleophilic species into an electrophilic one in situ. rsc.org While direct chlorination of a parent enyne (dec-1-en-3-yne) could potentially lead to a mixture of products, specialized catalytic systems can direct the chlorine to the desired position. Palladium-catalyzed cascades, for example, can involve a syn-chloropalladation step that dictates the regioselectivity of chlorine addition. researchgate.net Similarly, iron-catalyzed reactions have been shown to mediate the hydrochlorination of enynes with high regio- and stereoselectivity. bohrium.com
General Synthetic Routes to Halogenated Enynes
More general strategies involve building the carbon skeleton first and then introducing the halogen and unsaturation in separate, controlled steps.
The synthesis of haloalkynes is a critical step in many routes toward more complex molecules like halogenated enynes. Classical methods for preparing 1-haloalkynes include the halogenation of metal acetylides. lnu.edu.cn A more modern, metal-free approach involves the reaction of terminal alkynes with N-halosuccinimides (NCS for chlorination, NBS for bromination, NIS for iodination) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). lnu.edu.cnrsc.org This method is efficient, proceeds under mild conditions, and uses readily available reagents. lnu.edu.cnrsc.org Other routes include the halogenation of propiolic acids or the dehydrohalogenation of 1,1-dihaloalkenes. lnu.edu.cn
Table 2: Selected Methods for 1-Haloalkyne Synthesis
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Terminal Alkyne | N-Chlorophthalimide, DBU | 1-Chloroalkyne | Metal-free, mild conditions, fast reaction | lnu.edu.cnrsc.org |
| Terminal Alkyne | N-Bromosuccinimide (NBS), DBU | 1-Bromoalkyne | High efficiency | lnu.edu.cnrsc.org |
| Metal Acetylide | Halogen Source (e.g., Cl₂) | 1-Haloalkyne | Classical approach | lnu.edu.cn |
| Aryl Propynoic Acids | Electrochemical Halogenation | Aryl-substituted Haloalkyne | Transition-metal-free | researchgate.net |
Elimination reactions, particularly dehydrohalogenation, are fundamental to the synthesis of alkynes and enynes. fiveable.me The double dehydrohalogenation of a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide is a classic method for creating a triple bond. libretexts.org This reaction typically requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, and proceeds through two successive E2 elimination steps. libretexts.orgjove.com
This strategy can be used to convert an alkene into an alkyne. First, the alkene is halogenated to form a vicinal dihalide. libretexts.orgbyjus.com Then, treatment with a strong base induces double dehydrohalogenation to yield the alkyne. byjus.com This sequence is a powerful tool for introducing the alkyne functionality into a carbon chain, which can then be further elaborated to an enyne.
The direct halogenation of existing double or triple bonds is a primary method for introducing halogen atoms into a molecule. Alkynes react with halogens like chlorine (Cl₂) and bromine (Br₂) in a manner analogous to alkenes. masterorganicchemistry.comaakash.ac.in The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org This occurs through a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.comorganicchemistrytutor.com
If a second equivalent of the halogen is added, the resulting dihaloalkene can react further to produce a tetrahaloalkane. masterorganicchemistry.comyoutube.com The reactivity of alkynes in electrophilic addition is generally lower than that of alkenes. masterorganicchemistry.com This difference in reactivity, along with careful control of stoichiometry, can allow for selective halogenation. This method is crucial for preparing dihalide precursors needed for subsequent elimination reactions to form alkynes. libretexts.org
Halogenation of Unsaturated Bonds (Alkyne and Alkene)
Addition of Halogens (Cl₂, Br₂) to Alkynes
The direct addition of halogens, such as chlorine (Cl₂) and bromine (Br₂), to alkynes is a fundamental method for producing dihaloalkenes. masterorganicchemistry.com When one molar equivalent of a halogen is introduced to an alkyne, the reaction typically yields a dihaloalkene. libretexts.orgunacademy.com The process is characterized by anti-addition, resulting in the formation of trans-dihaloalkenes. masterorganicchemistry.comlibretexts.org This stereochemical outcome is attributed to the formation of a bridged halonium ion intermediate. masterorganicchemistry.com The reaction can proceed further with the addition of a second equivalent of the halogen, leading to the formation of a tetrahaloalkane. libretexts.orgunacademy.com The nucleophilicity of the double bond is reduced by the presence of halogen substituents due to their high electronegativity, which in turn slows down the rate of subsequent electrophilic additions. lumenlearning.com For instance, the reaction of 1-penten-4-yne (B3291226) with one equivalent of bromine yields 4,5-dibromo-1-pentyne as the primary product. lumenlearning.com The reaction conditions can be controlled, for example, by maintaining the temperature below 0°C, to stop the reaction at the dihaloalkene stage. byjus.com
Table 1: Halogen Addition to Alkynes
| Reactant | Reagent | Product | Key Feature |
| Alkyne | Cl₂ (1 equiv.) | trans-dichloroalkene | Anti-addition via chloronium ion |
| Alkyne | Br₂ (1 equiv.) | trans-dibromoalkene | Anti-addition via bromonium ion |
| Alkyne | Cl₂ (excess) | Tetrachloroalkane | Further addition to dihaloalkene |
| Alkyne | Br₂ (excess) | Tetrabromoalkane | Further addition to dihaloalkene |
Hydrogen Halide (HCl, HBr) Addition to Alkynes
The addition of hydrogen halides (HX) to alkynes is a well-established method for synthesizing haloalkenes and geminal dihalides. libretexts.orglibretexts.org This electrophilic addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen substituents, and the halide adds to the more substituted carbon. lumenlearning.comlibretexts.org The reaction proceeds through a vinyl carbocation intermediate, which is less stable than the alkyl carbocation formed in the corresponding reaction with alkenes. libretexts.orgjove.com The addition of one equivalent of HX to an alkyne produces a haloalkene. libretexts.orglibretexts.org If two or more equivalents of HX are used, the reaction proceeds to form a geminal dihalide, where both halogen atoms are attached to the same carbon. unacademy.comlibretexts.org The stereochemistry of the resulting double bond in internal alkynes tends to be Z, though this is not always the case. libretexts.orglibretexts.org In the presence of peroxides, the addition of HBr to terminal alkynes proceeds via an anti-Markovnikov mechanism, yielding a mixture of E and Z haloalkenes. libretexts.orgjove.com
Table 2: Hydrogen Halide Addition to Alkynes
| Alkyne Type | Reagent | Conditions | Product | Regiochemistry |
| Terminal Alkyne | 1 equiv. HCl/HBr | - | Haloalkene | Markovnikov |
| Terminal Alkyne | ≥2 equiv. HCl/HBr | - | Geminal dihalide | Markovnikov |
| Internal Alkyne | 1 equiv. HCl/HBr | - | Mixture of haloalkene isomers | Markovnikov |
| Terminal Alkyne | 1 equiv. HBr | Peroxides | 1-Bromoalkene (mixture of E/Z) | Anti-Markovnikov |
Transition Metal-Catalyzed Cross-Coupling Reactions in Enyne Synthesis
Transition metal catalysis plays a pivotal role in the synthesis of complex enynes, offering high selectivity and efficiency.
Palladium-Catalyzed Direct Haloalkynylation Processes
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of halogenated enynes. In 2010, a selective intermolecular cross-coupling reaction between haloalkynes and internal alkynes was developed, yielding halogenated enyne products through a direct haloalkynylation process. acs.org Research indicates that Pd(II) is crucial for this transformation, while Pd(0) can hinder the reaction. acs.org A proposed mechanism involves the oxidative addition of the palladium catalyst to the haloalkyne, forming a high-valent alkynylpalladium complex. This is followed by cis-insertion into the alkyne and subsequent reductive elimination to yield the brominated product. acs.org These reactions are highly atom-economical and can be used to construct diverse and complex molecules. acs.orgresearchgate.net For example, this method has been successfully applied to the synthesis of 7-alkynyl norbornane (B1196662) derivatives and 5-iminopyrrolones. acs.org
Copper-Catalyzed Borylstannation of 1,3-Enynes
Copper-catalyzed reactions provide another avenue for the functionalization of enynes. An enantioselective 1,4-borylstannation of 1,3-enynes has been developed using a chiral sulfoxide (B87167) phosphine (B1218219) (SOP)/Cu complex as the catalyst. rsc.org This reaction produces chiral allenylstannanes with good yields and enantioselectivities. rsc.org The presence of a halogenated salt as an additive is critical for the success of this protocol. rsc.org Control experiments and theoretical studies have suggested that the reaction proceeds through a four-membered ring transmetallation transition state, which is stabilized by a halide anion. rsc.org This methodology has been highlighted for its ability to introduce two functional groups with excellent yields and stereoselectivity across a broad range of substrates. rsc.org
Nickel-Catalyzed Coupling Reactions in Alkynylation
Nickel-catalyzed coupling reactions are valuable for the synthesis of enynes. In alkene-directed nickel-catalyzed couplings of 1,3-enynes with aldehydes and epoxides, the conjugated alkene enhances reactivity and controls regioselectivity. nih.gov This allows for the synthesis of highly substituted 1,3-diene products. nih.gov Another approach involves the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents to form 1,4-enynes, which demonstrates high regio- and E/Z-selectivity for aryl-substituted allylic alcohols. rsc.org Furthermore, a nickel-catalyzed reductive alkylalkynylation has been developed to synthesize stereodefined 1,3-enynes by combining alkynes, alkynyl bromides, and redox-active N-(acyloxy)phthalimides. chemrxiv.org This method produces trisubstituted olefins as single regio- and E isomers in high yields. chemrxiv.org
Synthetic Strategies for Terminal Alkyne Precursors
The synthesis of terminal alkynes is a critical step in many organic syntheses, as they serve as versatile building blocks. rsc.org A common strategy involves working backward from the desired product in a process known as retrosynthetic analysis. libretexts.org For instance, a terminal alkyne can be prepared from an internal alkyne via the "alkyne zipper" reaction, which involves isomerization using a strong base like sodium amide in 1,3-diaminopropane. mdpi.com Another method is the β-elimination from 1,1-dibromoalkenes. rsc.org Recently, a direct, one-pot synthesis of terminal alkynes from readily available terminal alkenes has been developed, involving a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenation of the resulting vinyl silane. acs.org Terminal alkynes can also be synthesized from aldehydes. acs.org The choice of synthetic route often depends on the available starting materials and the desired functionality in the final product. libretexts.org
Reactivity and Mechanistic Investigations of 2 Chlorodec 1 En 3 Yne
Electrophilic Addition Reactions Involving the Enyne System
The carbon-carbon double and triple bonds of the enyne system in 2-Chlorodec-1-en-3-yne are regions of high electron density, making them susceptible to attack by electrophiles. savemyexams.comdoubtnut.com Electrophilic addition reactions involve the breaking of a π bond within the double or triple bond and the subsequent formation of two new σ bonds. wikipedia.org
Mechanisms of Halogen Addition Across Double and Triple Bonds
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes is a classic example of an electrophilic addition reaction. chemistrysteps.comaakash.ac.in This reaction can proceed in a stepwise manner, allowing for the addition of one or two equivalents of the halogen. aakash.ac.inunacademy.com
The mechanism of halogen addition to an alkyne is analogous to that of an alkene. libretexts.org The process is initiated by the interaction of the electron-rich π system of the alkyne with the halogen molecule. This induces a polarization in the halogen-halogen bond, leading to the formation of an electrophilic halogen atom. libretexts.orgwikipedia.org The π electrons of the alkyne attack this electrophilic halogen, forming a cyclic intermediate known as a halonium ion. wikipedia.orgorganicchemistrytutor.com In this three-membered ring, the halogen atom is bonded to both carbons of the original multiple bond and carries a positive formal charge. wikipedia.org The formation of this bridged halonium ion is a key step in the mechanism. chemistrysteps.comorganicchemistrytutor.com
Following the formation of the halonium ion, the halide anion (formed in the initial polarization step) acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate. organicchemistrytutor.com This attack occurs from the side opposite to the bridging halogen atom, resulting in an anti-addition. chemistrysteps.comwikipedia.orgorganicchemistrytutor.com This stereospecific process leads to the formation of a trans-dihaloalkene as the product of the first halogen addition. chemistrysteps.comorganicchemistrytutor.com If a second equivalent of the halogen is present, the resulting dihaloalkene can undergo a further addition reaction to yield a tetrahaloalkane. aakash.ac.inunacademy.comorganicchemistrytutor.com
| Reactant | Reagent | Intermediate | Product Stereochemistry |
| Alkyne | X₂ (e.g., Br₂, Cl₂) | Bridged Halonium Ion | trans-Dihaloalkene |
Hydrohalogenation Processes
Hydrohalogenation is the electrophilic addition of hydrogen halides (such as HBr or HCl) to unsaturated compounds like alkynes. wikipedia.orgleah4sci.com The presence of two π bonds in an alkyne allows for the addition of one or two molecules of the hydrogen halide. unacademy.comlibretexts.org
In the hydrohalogenation of an unsymmetrical alkyne, the regioselectivity of the addition is typically governed by Markovnikov's rule. wikipedia.orglibretexts.orgchemistrysteps.com This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the multiple bond that already has the greater number of hydrogen atoms. masterorganicchemistry.com This preference is due to the formation of the more stable carbocation intermediate during the reaction mechanism. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The addition of the hydrogen ion to the less substituted carbon results in a more substituted and therefore more stable vinylic carbocation. fiveable.me Subsequent attack by the halide ion on this carbocation leads to the final product. fiveable.me For this compound, the initial addition of a hydrogen halide across the triple bond would be expected to follow this principle, with the hydrogen adding to the carbon atom that would lead to the more stable carbocation. The addition of a second equivalent of HX to the resulting haloalkene also follows Markovnikov's rule, leading to a geminal dihalide, where both halogens are attached to the same carbon atom. unacademy.comwikipedia.orglibretexts.org
The regioselectivity of HBr addition to alkynes can be reversed in the presence of peroxides. wizeprep.comwizeprep.comlibretexts.org This is known as the anti-Markovnikov addition or the peroxide effect. wikipedia.orgmasterorganicchemistry.com This change in regiochemistry is due to a shift in the reaction mechanism from an electrophilic addition to a free-radical chain reaction. wizeprep.comyoutube.com
The reaction is initiated by the homolytic cleavage of the peroxide, which generates radical species. wizeprep.comyoutube.com These radicals then react with HBr to produce a bromine radical. The bromine radical then adds to the alkyne at the less substituted carbon atom to generate the more stable vinylic radical. wizeprep.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product and regenerate a bromine radical, which continues the chain reaction. wizeprep.comyoutube.com This results in the bromine atom being added to the less substituted carbon of the triple bond. wizeprep.comlibretexts.org This method is generally effective for HBr but not for HCl or HI. wikipedia.org The addition can result in a mixture of syn and anti products, meaning both cis and trans isomers of the resulting alkene can be formed. wizeprep.comlibretexts.org
| Reaction Condition | Regioselectivity | Mechanism | Product of HBr addition to an alkyne |
| Standard (No Peroxides) | Markovnikov | Electrophilic Addition | Halide on more substituted carbon |
| With Peroxides | Anti-Markovnikov | Free Radical | Bromide on less substituted carbon |
Nucleophilic Reactivity and Halogen Participation
The presence of a halogen on the double bond of an enyne system introduces a site of potential nucleophilic attack. The reactivity is a balance between the electronic nature of the enyne and the ability of the halogen to participate in or facilitate reactions.
The carbon-chlorine bond in this compound is a key feature influencing its reactivity. While vinylic halides are generally less reactive than their alkyl counterparts in nucleophilic substitution reactions, the conjugation with the alkyne moiety can modulate this reactivity. The activation of the C-Cl bond is often a critical step in transition metal-catalyzed processes. In such reactions, the metal catalyst can insert into the C-Cl bond, a process known as oxidative addition, to form a reactive organometallic intermediate. This activation is fundamental to cross-coupling reactions.
In the absence of a metal catalyst, direct nucleophilic substitution at the C-Cl bond is generally difficult. However, the conjugated system can influence the reaction pathways. For instance, in related haloalkyne systems, nucleophilic attack can sometimes proceed via an addition-elimination mechanism. libretexts.org
Cycloaddition and Pericyclic Reactions
The enyne moiety of this compound is a potential substrate for cycloaddition reactions, where it can act as the 2π or 4π component depending on the reaction partner. The chlorine substituent can influence both the rate and selectivity of these reactions.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. nih.gov In this context, the enyne can act as the dienophile. Research on directly connected enyne dienophiles has shown that cycloadditions can occur selectively at the acetylenic center. organic-chemistry.org The presence of activating groups influences the regiochemical outcome. organic-chemistry.org For an enyne like this compound, the chlorine atom acts as an electron-withdrawing group, which can activate the double bond as a dienophile.
In a study on highly selective Diels-Alder reactions of enyne dienophiles, it was found that the reaction proceeds at the acetylenic center, with the regiochemistry being controlled by a remote activating group on the olefinic part. organic-chemistry.org While this study did not specifically use this compound, the principles can be extended. The chlorine atom would be expected to influence the electronic properties of the dienophile system.
Table 1: Regioselectivity in Diels-Alder Reactions of a Model Enyne System
| Diene | Dienophile | Activating Group (R) | Product Ratio (alkyne vs. alkene addition) | Reference |
| Cyclopentadiene | R-CH=CH-C≡C-CO2Me | -CO2Et | >95:5 (alkyne addition favored) | organic-chemistry.org |
This table illustrates the general principle of selectivity in Diels-Alder reactions of enynes based on a representative system.
Tandem reactions involving enynes can lead to the rapid construction of complex molecular architectures. The site selectivity of such reactions is a critical aspect. For instance, in tandem [4+2]/[2+2] cycloadditions of o-carboryne with conjugated enynes, the initial [4+2] cycloaddition is followed by a [2+2] cycloaddition of the resulting intermediate. nih.govrsc.org The substituents on the enyne play a role in the reaction's success and can introduce side reactions. nih.govrsc.org While this compound was not the specific substrate, the study highlights the potential for complex tandem sequences and the importance of substituent effects on selectivity.
Transition Metal-Catalyzed Transformations
Transition metals are frequently used to catalyze reactions involving enynes, activating the otherwise less reactive bonds and enabling a wide array of transformations. grafiati.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Current time information in Madison County, US. The C-Cl bond in this compound can be activated by a palladium catalyst to undergo cross-coupling with various partners, such as organoboron reagents (Suzuki coupling) or organozinc reagents (Negishi coupling).
While direct studies on the arylation of this compound are not prevalent in the searched literature, research on similar 1-chloro-1-en-3-ynes demonstrates their utility in such reactions. For these related compounds, the palladium-catalyzed cross-coupling is noted to be more sluggish than their bromo-analogs, but satisfactory conditions have been developed using alkyl- or arylmagnesium halides with the addition of zinc chloride. uwindsor.ca
A study on the palladium-catalyzed modular assembly of various unsaturated systems from (E)-1,2-dichlorovinyl phenyl ether showcases the stepwise functionalization of a chlorinated double bond. acs.org This suggests that selective cross-coupling at the C-Cl bond of this compound is feasible, which would lead to the synthesis of arylated conjugated dienes.
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of a Related Chloro-Enyne System
| Chloro-Enyne Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |
| 1-Chloro-1-en-3-yne derivative | Arylmagnesium halide / ZnCl2 | 5% Pd(dppf)Cl2 | THF | Reflux | 71-97% | uwindsor.ca |
This table provides representative conditions for the cross-coupling of a related chloro-enyne, illustrating the potential for arylation reactions.
Tandem Sulfonylative Annulation/Halogenation of Enynes
While specific studies on the tandem sulfonylative annulation/halogenation of "this compound" are not extensively documented, the reactivity of similar 1,3-enyne systems in such transformations provides a basis for understanding its potential behavior. These reactions typically involve the use of a sulfonylating agent and a halogen source in a cascade process that leads to the formation of complex heterocyclic structures.
In a general sense, the reaction of an enyne with a sulfonyl radical, often generated from a sulfonyl hydrazide or sulfonyl chloride, initiates the process. This is followed by an intramolecular cyclization and subsequent trapping by a halogen atom. For instance, visible-light-initiated radical annulation reactions of 1,6-enynes with aryl sulfonyl bromide have been shown to produce sulfonated and brominated succinimide (B58015) derivatives. bohrium.com Although "this compound" is a 1,3-enyne, similar radical-mediated pathways can be envisaged.
A plausible, though hypothetical, reaction for a related enyne is presented in the table below, illustrating the general outcome of such a tandem reaction.
| Reactants | Reagents & Conditions | Product(s) | Reference |
| 1,6-Enyne, Aryl Sulfonyl Bromide | Visible Light, Photocatalyst | Sulfonated/Brominated Succinimide Derivatives | bohrium.com |
| Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, Aryl Propiolates | Catalyst-free | 3-Sulfonated Coumarins | researchgate.net |
These examples establish that the dual functionality of enynes can be exploited to construct complex molecules in a single step through radical-mediated sulfonylation and cyclization. The presence of the chloro substituent in "this compound" would likely influence the regioselectivity of the initial radical attack and the subsequent cyclization pathway.
Intramolecular Rearrangements Catalyzed by Metal Complexes
The metal-catalyzed intramolecular rearrangements of enynes are powerful transformations for the construction of diverse molecular skeletons. acs.org Gold and other transition metal complexes are particularly effective in activating the alkyne moiety of the enyne system towards nucleophilic attack by the tethered alkene, initiating a cascade of rearrangements. acs.orgmdpi.com
Gold(I) catalysts, for example, are known to catalyze the cycloisomerization of 1,6-enynes to form cyclopropyl (B3062369) gold carbenes, which can then undergo further skeletal rearrangements. mdpi.com Depending on the substitution pattern and the reaction conditions, various products such as dienes or cyclobutenes can be formed. acs.org While specific examples involving "this compound" are not available, the general principles of enyne cycloisomerization can be applied. The chlorine atom on the double bond might electronically influence the nucleophilicity of the alkene and the stability of any potential carbocationic intermediates.
A rhodium complex has been identified for the isomerization/propargyl Claisen rearrangement of allyl propargyl ethers to allenes. scispace.com This highlights the diverse rearrangement pathways accessible to enyne-containing substrates under metal catalysis.
The table below summarizes representative metal-catalyzed rearrangements of enyne systems.
| Enyne Substrate | Catalyst System | Product Type(s) | Reference |
| 1,6-Enynes | IPrAuCl/AgSbF6 | Cyclopropyl Aldehydes | mdpi.com |
| 1,6-Enynes | [AuL]+ | Skeletal Rearrangement Products (Dienes, etc.) | acs.org |
| Allyl Propargyl Ethers | [(ddpf)Rh(cod)]BF4 | Allenes | scispace.com |
For "this compound," a metal-catalyzed process could potentially lead to various rearranged products, the nature of which would be highly dependent on the specific catalyst and reaction conditions employed.
Radical Initiated Processes
Radical-initiated reactions of enynes offer a versatile approach to functionalization. researchgate.net The conjugated system of "this compound" is susceptible to attack by radical species, which can lead to a variety of addition and cyclization products.
A relevant example is the copper-catalyzed enantioselective radical 1,4-difunctionalization of 1,3-enynes. sci-hub.se In a study involving a similar compound, 7-chloro-2-methylhept-1-en-3-yne, a product was isolated, although with low enantioselectivity, suggesting that the chloro-substituted enyne moiety can participate in such radical transformations. sci-hub.se These reactions often proceed via an outer-sphere pathway, enabling the formation of chiral allenes. sci-hub.se
The generation of sulfonyl radicals from various precursors can also initiate reactions with enynes. For instance, the azidosulfonylation of 1-en-6-ynes with benzenesulfonyl azide, mediated by radical processes, leads to cyclic azidosulfones. researchgate.net This demonstrates the potential for radical-initiated cyclization cascades in enyne systems.
The following table presents data on radical-initiated reactions of enynes.
| Enyne Substrate | Radical Source/Initiator & Reagents | Product Type | Reference |
| 1,3-Enyne, Benzoyl Peroxide, TMSCN | Copper Acetate, Chiral BOX Ligand | Chiral Tetrasubstituted Allenes | sci-hub.se |
| 1-en-6-ynes | Benzenesulfonyl Azide | Cyclic Azidosulfones | researchgate.net |
The reactivity of "this compound" in radical processes would be influenced by the stability of the intermediate radicals formed upon addition to the enyne system. The chlorine atom could potentially be eliminated under certain radical conditions, leading to further transformations.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the electronic environment of each atom, their connectivity, and spatial relationships.
In the ¹H NMR spectrum of 2-Chlorodec-1-en-3-yne, the protons of the vinyl group (=CH₂) are expected to appear as two distinct signals in the downfield region, typically between 5.5 and 6.5 ppm. This is due to the deshielding effect of the sp² hybridized carbon and the adjacent electronegative chlorine atom. These two protons are diastereotopic and would likely appear as two doublets, each integrating to one proton, showing geminal coupling to each other.
The protons on the carbon adjacent to the triple bond (the propargylic protons at C-5) are expected to resonate in the range of 2.2-2.4 ppm. These protons would exhibit a triplet splitting pattern due to coupling with the adjacent methylene (B1212753) protons at C-6. The remaining methylene groups of the hexyl chain would produce a complex multiplet pattern in the upfield region, typically between 1.2 and 1.6 ppm. The terminal methyl group (C-10) protons are anticipated to appear as a triplet around 0.9 ppm, coupled to the adjacent methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (vinyl) | 5.5 - 6.5 | Doublet |
| H-1' (vinyl) | 5.5 - 6.5 | Doublet |
| H-5 (propargylic) | 2.2 - 2.4 | Triplet |
| H-6 to H-9 (alkyl) | 1.2 - 1.6 | Multiplet |
| H-10 (methyl) | ~0.9 | Triplet |
Note: Data are predicted based on established chemical shift principles for analogous functional groups.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The sp² carbon atom bonded to the chlorine (C-2) is expected to be significantly deshielded, with a chemical shift in the range of 125-135 ppm. The terminal vinyl carbon (C-1) would likely appear around 120-130 ppm.
The two sp-hybridized carbons of the alkyne group (C-3 and C-4) are characteristically found in the region of 70-90 ppm. The carbons of the aliphatic hexyl chain would resonate in the upfield region of the spectrum. The propargylic carbon (C-5) would be expected around 20-30 ppm, while the other methylene carbons (C-6 to C-9) would appear between 22 and 32 ppm. The terminal methyl carbon (C-10) is the most shielded, typically resonating around 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | 120 - 130 |
| C-2 (-C(Cl)=) | 125 - 135 |
| C-3 (alkyne) | 70 - 90 |
| C-4 (alkyne) | 70 - 90 |
| C-5 (propargylic) | 20 - 30 |
| C-6 to C-9 (alkyl) | 22 - 32 |
| C-10 (methyl) | ~14 |
Note: Data are predicted based on established chemical shift principles for analogous functional groups.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic absorption bands are expected.
A weak but sharp absorption band corresponding to the C≡C triple bond stretch is anticipated in the range of 2100-2260 cm⁻¹. The C=C double bond stretch of the vinyl group typically appears around 1620-1680 cm⁻¹. The C-H stretching vibrations of the vinyl protons are expected just above 3000 cm⁻¹, while the C-H stretches of the alkyl chain will appear just below 3000 cm⁻¹. The C-Cl stretch from the vinyl chloride moiety is expected to be observed in the fingerprint region, typically between 850 and 550 cm⁻¹. quora.comorgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C≡C | Stretch | 2100 - 2260 (weak) |
| C=C | Stretch | 1620 - 1680 |
| =C-H | Stretch | 3010 - 3095 |
| C-H (alkyl) | Stretch | 2850 - 2960 |
| C-Cl | Stretch | 850 - 550 |
Note: Frequencies are based on typical ranges for the specified functional groups. orgchemboulder.comumich.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₀H₁₅Cl), the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an isotopic peak at M+2, which is characteristic of chlorine-containing compounds. The intensity ratio of the M⁺ to the M+2 peak is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
The fragmentation of this molecule under electron ionization would likely proceed through several pathways. Cleavage of the C-C bonds in the alkyl chain is a common fragmentation route for long-chain alkanes, leading to a series of carbocation fragments separated by 14 mass units (CH₂). libretexts.org Alpha-cleavage next to the triple bond could lead to the loss of the hexyl chain, generating a resonance-stabilized propargyl cation. Another potential fragmentation involves the loss of a chlorine radical (Cl•) or a neutral HCl molecule from the molecular ion. miamioh.edudtic.mil
Table 4: Expected Mass Spectrometry Data for this compound
| Feature | Expected m/z Value | Description |
| Molecular Ion (M⁺) | 170 (for ³⁵Cl), 172 (for ³⁷Cl) | Corresponds to the molecular weight of the compound. |
| [M-Cl]⁺ | 135 | Loss of a chlorine radical. |
| [M-HCl]⁺ | 134 | Loss of a neutral HCl molecule. |
| Alkyl Fragments | Various | Fragmentation of the hexyl chain (e.g., loss of C₂H₅, C₃H₇). |
Note: The molecular formula is C₁₀H₁₅Cl, with a molecular weight of approximately 170.68 g/mol . nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to crystalline derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. However, this technique requires the sample to be a well-ordered single crystal.
This compound, being an oily liquid or low-melting solid at room temperature, is not amenable to single-crystal X-ray analysis in its native state. To apply this technique, it would be necessary to synthesize a suitable crystalline derivative. For instance, reacting the terminal alkyne (if one were present) with a metal to form a stable, crystalline complex or introducing functional groups that promote crystallization could potentially allow for such an analysis. As of now, there is no publicly available literature reporting the X-ray crystallographic structure of this compound or any of its crystalline derivatives.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations for Molecular Properties
Theoretical investigations into the electronic structure of molecules provide fundamental insights into their properties and reactivity. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods are routinely employed for this purpose.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. imperial.ac.ukresearchgate.net This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.com DFT calculations can yield valuable information about molecular orbitals (HOMO-LUMO gap), charge distribution, and spectroscopic parameters. However, specific DFT studies focused on 2-Chlorodec-1-en-3-yne are not found in the reviewed literature.
Quantum Chemical Characterization
Quantum chemical characterization encompasses a broad range of computational methods that elucidate the fundamental properties of a molecule. vub.be These methods can be used to calculate optimized geometries, vibrational frequencies, and various electronic properties. rsc.orgunige.ch While these techniques are powerful, their application to provide a detailed quantum chemical profile of this compound has not been reported in the available research.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic landscape of the reaction pathway.
Transition State Analysis and Energetic Profiles
Understanding the mechanism of a chemical reaction requires the characterization of its transition states and the calculation of the corresponding activation energies. Computational methods can model the energetic profile of a reaction, providing insights into its feasibility and kinetics. anu.edu.au For related classes of compounds, such as enynes, computational studies have successfully elucidated reaction pathways, for instance in cycloaddition reactions. jiaolei.group However, a specific transition state analysis for reactions involving this compound is currently absent from the scientific literature.
Computational Prediction of Regio- and Stereoselectivity
Many chemical reactions can yield multiple products, and predicting the dominant isomer (regio- and stereoselectivity) is a significant challenge. Computational models have been developed to predict the selectivity of organic reactions by comparing the energies of different reaction pathways. rsc.orgarxiv.org These predictive tools are invaluable in synthesis planning. While the synthesis of this compound has been described, computational predictions regarding its reactivity and selectivity in subsequent transformations have not been published. anu.edu.au
Conformational Analysis and Stability Considerations
Information regarding computational and experimental spectroscopic analysis of this compound is not publicly available.
A thorough search of scientific literature and chemical databases has revealed no specific studies on the computational or experimental spectroscopic properties of the chemical compound This compound . Consequently, an article detailing the prediction of its spectroscopic properties and their correlation with experimental data, as requested, cannot be generated at this time.
While general principles of computational chemistry allow for the theoretical prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, these calculations require validation against experimentally obtained data for scientific rigor. For instance, methods like Density Functional Theory (DFT) are commonly employed to calculate chemical shifts and vibrational frequencies. researchgate.netosti.gov These theoretical values are then compared with experimental spectra to assess the accuracy of the computational model. researchgate.netosti.gov
Research on related compounds, such as other chloroalkynes and enynes, does exist. For example, spectroscopic data has been reported for compounds like 1-chlorodec-1-yne and 1-chlorooct-1-yne, providing insight into the characteristic signals of the chloroalkyne moiety. rsc.org Additionally, the synthesis and ¹H-NMR characterization of a structurally similar compound, (Z)-10-tert-Butoxy-1-chlorodec-1-en-3-yne, have been documented, demonstrating the feasibility of synthesizing and analyzing related molecules. ubbcluj.ro
However, without published research focused specifically on this compound, the creation of a scientifically accurate article with the requested data tables and detailed findings is not possible.
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as a Versatile Intermediate and Building Block in Organic Synthesis
The unique combination of a vinyl chloride and an alkyne within the same molecule renders 2-Chlorodec-1-en-3-yne a highly versatile intermediate and building block in organic synthesis. thieme.dechemdiv.comsigmaaldrich.com This dual functionality allows for a wide range of chemical transformations, enabling chemists to construct complex molecular architectures. The presence of both sp2 and sp hybridized carbon atoms provides multiple reactive sites for various coupling reactions and functional group interconversions.
Precursor to Diverse Functionalized Unsaturated and Saturated Structures
This compound serves as a valuable precursor for the synthesis of a diverse array of functionalized unsaturated and saturated structures. ecampus.com The alkyne moiety can undergo various reactions, including hydrogenation to form alkenes or alkanes, and addition reactions with a variety of reagents. The vinyl chloride portion of the molecule is also reactive and can participate in cross-coupling reactions, providing a handle for the introduction of different substituents.
For instance, the alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, depending on the reaction conditions and catalysts employed. This control over the stereochemistry of the resulting double bond is crucial in the synthesis of complex molecules where specific spatial arrangements of atoms are required.
Incorporation into Conjugated Dienic Systems
A significant application of this compound lies in its ability to be incorporated into conjugated dienic systems. orgoreview.comlibretexts.org Conjugated dienes are important structural motifs found in many natural products and are key intermediates in various synthetic transformations, most notably the Diels-Alder reaction. anu.edu.aumdpi.com
The synthesis of conjugated dienes from this compound can be achieved through several methods, including metal-catalyzed cross-coupling reactions. orgoreview.comnih.gov For example, a palladium-catalyzed coupling reaction can be used to join the enyne with another unsaturated molecule, leading to the formation of a conjugated diene. The specific stereochemistry of the resulting diene can often be controlled by the choice of catalyst and reaction conditions.
| Reaction Type | Reagents/Catalysts | Product Type |
| Elimination of Allylic Halides | Bulky Base (e.g., potassium tertiary butoxide) | Conjugated Diene |
| Elimination of Vicinal Dihalides | Bulky Base | Conjugated Diene |
| Heck Reaction | Soluble Ni or Pd complexes | Conjugated Diene |
| Stille Coupling | Pd catalyst, Organotin compounds | Conjugated Diene |
Stereoselective Construction of Functionalized Molecular Architectures
The stereoselective construction of molecules is a cornerstone of modern organic synthesis, and this compound provides a platform for achieving this control. ethz.chrsc.org The inherent geometry of the double bond and the linear nature of the triple bond offer distinct spatial domains that can be manipulated during a reaction sequence.
For example, in reactions involving the alkyne, the approach of a reagent can be influenced by the substituents on the double bond, leading to the formation of one stereoisomer over another. Similarly, reactions at the double bond can be directed by the steric and electronic properties of the alkyne and its substituent. This ability to control the three-dimensional arrangement of atoms is critical in the synthesis of chiral molecules, which are prevalent in biological systems. beilstein-journals.org
Facilitating Derivatization via Catalytic Transformations
Catalytic transformations are essential tools in organic synthesis, offering efficient and selective ways to modify molecules. rsc.org this compound is amenable to a variety of catalytic processes that facilitate its derivatization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are particularly useful for modifying the vinyl chloride portion of the molecule. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of organic fragments. The alkyne can also participate in catalytic reactions, such as ruthenium-catalyzed ene-yne metathesis, which can lead to the formation of complex cyclic and acyclic structures.
| Catalytic Reaction | Metal Catalyst | Bond Formed |
| Suzuki Coupling | Palladium | Carbon-Carbon |
| Stille Coupling | Palladium | Carbon-Carbon |
| Sonogashira Coupling | Palladium, Copper | Carbon-Carbon |
| Ene-yne Metathesis | Ruthenium | Carbon-Carbon |
Contribution to the Synthesis of Biologically Relevant Compounds
Derivatives of enynes are found in a number of biologically active natural products. mdpi.com The synthetic versatility of this compound makes it a potential starting material for the synthesis of such compounds. nih.gov For instance, the core structure of this compound could be elaborated through a series of stereoselective and catalytic reactions to construct the carbon skeleton of a natural product.
While specific examples of the direct use of this compound in the total synthesis of a natural product are not extensively documented in readily available literature, the synthetic methodologies developed for enyne derivatives are broadly applicable. The ability to introduce various functional groups and control stereochemistry is paramount in the synthesis of complex, biologically active molecules.
Foundation for Advanced Organic Materials
The synthesis of advanced organic materials with tailored properties is a rapidly growing field of research. cinn.es The structural features of this compound provide a foundation for the synthesis of novel organic materials. springerprofessional.dersc.org The rigid, linear alkyne unit and the planar double bond can be incorporated into larger conjugated systems, which are often the basis for materials with interesting electronic and optical properties.
For example, polymers containing repeating enyne units can be synthesized, and their properties can be tuned by modifying the substituents on the polymer backbone. The chlorine atom in this compound offers a convenient point for polymerization or for post-polymerization modification. The development of synthetic methods to create well-defined oligomers and polymers from enyne building blocks is an active area of research. cinn.es
Future Research Directions and Challenges in 2 Chlorodec 1 En 3 Yne Chemistry
Development of Greener and More Efficient Synthetic Pathways
A primary challenge in contemporary organic synthesis is the development of environmentally benign and economically viable reaction pathways. Future research concerning 2-Chlorodec-1-en-3-yne will undoubtedly focus on improving the sustainability and efficiency of its synthesis and subsequent transformations.
Key areas of focus will include:
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.orgbeilstein-journals.orgchemistryviews.orgchemrxiv.org Enyne metathesis, for instance, is an inherently atom-economical process that reorganizes bonds to form conjugated dienes without generating by-products. acs.orgbeilstein-journals.orgrutgers.edu Future work will likely explore catalyst systems that promote the atom-economical coupling of simple precursors to build the this compound backbone or its derivatives. chemrxiv.orgnih.gov
Alternative Solvents and Conditions: Moving away from traditional volatile and toxic organic solvents is crucial. Research into using greener solvents like water, ionic liquids, or supercritical fluids for haloalkyne synthesis and reactions is a promising direction. acs.org Furthermore, developing reactions that proceed under milder conditions, such as lower temperatures and pressures, will reduce energy consumption.
Catalyst Efficiency: Improving catalyst performance to allow for lower catalyst loadings and easier recovery and reuse is essential. The development of robust, highly active catalysts minimizes waste and cost, contributing to a more sustainable process.
Exploration of Novel Catalytic Systems for Selective Transformations
The dual functionality of the enyne and the presence of a halogen atom in this compound offer multiple sites for selective chemical transformations. The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this substrate.
Transition metals like palladium, gold, rhodium, and copper are known to catalyze a wide array of transformations on alkyne and enyne substrates. acs.orgacs.orgacs.orgnih.govnih.govresearchgate.net For this compound, future research will likely target:
Palladium Catalysis: Palladium complexes are highly effective for cross-coupling and cascade reactions. rsc.orgrsc.orgresearchgate.net Research into ligand-controlled regioselectivity could allow for the selective functionalization at either the vinyl chloride or the alkyne terminus. nih.gov For example, palladium-catalyzed cascade reactions of haloalkynes with unactivated alkenes have been shown to produce functionalized oxetanes. rsc.orgrsc.org
Gold Catalysis: Gold(I) catalysts are exceptionally effective at activating alkynes for nucleophilic attack and cycloisomerization reactions under mild conditions. acs.orgacs.orgnih.govrecercat.catencyclopedia.pub Exploring gold catalysis could lead to novel cyclization pathways for this compound, potentially forming complex carbocyclic and heterocyclic structures.
Rhodium Catalysis: Rhodium-based catalysts have shown excellent reactivity in enyne cycloisomerization and Pauson-Khand type reactions. nih.govresearchgate.netnih.gov The presence of the chloro-substituent on the alkyne has been shown to be beneficial, pre-polarizing the alkyne and enabling efficient and enantioselective reactions that are otherwise challenging with standard enynes. researchgate.netnih.govqueensu.caqueensu.cascispace.com
Organocatalysis: Metal-free organocatalysis presents a sustainable alternative to transition metal catalysis. nih.govacs.orgresearchgate.net Bifunctional catalysts, such as those based on cinchona alkaloids or thioureas, could be developed to promote novel asymmetric additions to the activated enyne system of this compound. acs.org
| Catalyst Type | Potential Transformation on this compound | Key Advantages |
| Palladium | Cross-coupling, Cascade reactions, Cyclizations | High functional group tolerance, well-established reactivity. acs.orgrsc.orgrsc.org |
| Gold | Cycloisomerization, Nucleophilic additions | Mild reaction conditions, selective alkyne activation. acs.orgacs.orgnih.gov |
| Rhodium | Pauson-Khand reaction, Cycloisomerization | High efficiency and enantioselectivity, chloro-substituent can be activating. nih.govresearchgate.netqueensu.ca |
| Organocatalysts | Asymmetric conjugate additions, Cycloadditions | Metal-free, sustainable, unique activation modes. nih.govacs.orgresearchgate.net |
Advancements in Asymmetric Synthesis Utilizing the Enyne Moiety
The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry, particularly for pharmaceutical and biological applications. acs.org The enyne functionality is an excellent platform for asymmetric synthesis, allowing for the construction of chiral centers and axial chirality.
Future advancements in this area for substrates like this compound will depend on:
Development of Chiral Ligands: The design of new and more effective chiral ligands for transition metal catalysts is critical. researchgate.netmdpi.comrsc.orgresearchgate.net Ligands such as chiral diphosphines (e.g., BINAP derivatives, SDPs) and N,P-ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of reactions like cycloisomerizations or additions. researchgate.netrsc.org
Organocatalytic Approaches: Asymmetric organocatalysis offers a powerful strategy for the enantioselective functionalization of enynes. nih.govresearchgate.netrsc.org Chiral Brønsted acids or bifunctional amine-thiourea catalysts can activate the enyne system towards nucleophilic attack, leading to the formation of chiral allenes or other valuable building blocks with high enantioselectivity. nih.govacs.orgrsc.org
Stereodivergent Synthesis: A significant challenge is the ability to selectively produce any desired stereoisomer of a product from the same starting material. This can be achieved by carefully tuning the catalyst and reaction conditions. For example, modifications to chiral phosphoric acid catalysts have enabled the stereodivergent synthesis of trisubstituted allenes from 1,3-enynes. researchgate.net
Integration into Cascade and Multicomponent Reactions
Cascade (or domino) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rutgers.edu Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one pot to form a product containing structural elements from all components.
The structure of this compound is well-suited for these powerful synthetic strategies:
Enyne Metathesis Cascades: Enyne metathesis can initiate a cascade sequence. The diene formed in an initial ring-closing metathesis can participate in subsequent reactions, such as Diels-Alder cycloadditions, to rapidly generate polycyclic structures. rutgers.educhim.it This approach has been used to create self-immolative polymers and other functional materials. nih.govresearchgate.netresearchgate.net
Palladium-Catalyzed Cascades: Palladium catalysts can orchestrate complex cascades involving haloalkynes. acs.orgrsc.orgrsc.orgresearchgate.net For instance, a domino carbopalladation process can convert the alkyne into an alkene and finally a single bond while forming new C-C bonds. researchgate.net
Radical Cascades: Radical addition to the alkyne can trigger a cascade of cyclizations, enabling the synthesis of complex polycyclic skeletons from simple enyne precursors under mild, visible-light-mediated conditions. acs.org
Interdisciplinary Research Synergies with Related Fields
The unique chemical properties of this compound and its derivatives suggest potential applications beyond traditional organic synthesis, creating opportunities for interdisciplinary collaboration.
Materials Science: The conjugated system of enynes and the potential to form polymers through reactions like metathesis make them interesting building blocks for novel materials. nih.govresearchgate.netresearchgate.netacs.org Research could focus on creating polymers with specific electronic or optical properties. The controlled degradation of enyne-based polymers also opens avenues for developing stimuli-responsive or self-immolative materials. researchgate.netresearchgate.net
Medicinal Chemistry and Chemical Biology: Functionalized enynes and the heterocyclic and carbocyclic structures derived from them are present in numerous biologically active compounds. The development of efficient synthetic routes to derivatives of this compound could provide novel scaffolds for drug discovery programs. For example, rhodium-catalyzed carbocyclization of a chloroenyne was a key step in the total synthesis of the natural product (–)-fraxinellonone. queensu.caqueensu.ca
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
